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Executive Summary

MEO0328 is a cell-permeable, small-molecule inhibitor designed to selectively target Poly(ADP-
ribose) polymerase 3 (PARP3), an enzyme critical for Non-Homologous End Joining (NHEJ)
DNA repair and mitotic progression.[1] Unlike broad-spectrum PARP inhibitors (e.g., Olaparib)
that equipotently inhibit PARP1 and PARP2, ME0328 exhibits a distinct selectivity profile,
binding to the PARP3 nicotinamide pocket with an IC50 of ~0.89 uM. This whitepaper details
the chemical structure, synthesis logic, mechanistic basis of selectivity, and validated
experimental protocols for its application in oncology research, specifically in sensitizing Triple-
Negative Breast Cancer (TNBC) to microtubule poisons and radiation.

Chemical Structure & Physicochemical
Properties[1][2][3][4][5][6]

MEO0328 is a quinazolinone derivative. Its structural uniqueness lies in the specific chiral amide
side chain which confers selectivity over the highly homologous PARP1/2 catalytic domains.
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IUPAC Name: 3-(4-ox0-3,4-dihydroquinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide[2][3]

CAS Number: 1445251-22-8[1][4][3][5][6]

Molecular Formula: C1oH19N302[1][7][6]

Molecular Weight: 321.38 g/mol [5]

SMILES:CCCclnc2cccec2c(=0)[nH]1)clcceecl

Structural Pharmacophore Map

The molecule consists of three distinct pharmacophoric regions:

e Quinazolinone Core: Mimics the nicotinamide moiety of NAD+, anchoring the molecule in the
donor site.

o Ethylene Linker: Provides the necessary spacing to span the active site channel.

o Chiral Phenylamide Tail: The (S)-configuration is critical for steric fitting into the PARP3-
specific hydrophobic sub-pocket, driving selectivity.

Quinazolinone Core C2 Attachment Ethylene Linker Amide Bond Chiral Center (S (S)-Phenylethyl Group
(Nicotinamide Mimic) (Spacer) (H-Bond Acceptor/Donor) (Hydrophobic Selectivity)

Figure 1: Pharmacophore segmentation of ME0328.

Click to download full resolution via product page

Solubility & Handling

e DMSO: Soluble up to ~60 mg/mL (186 mM).[4] Recommended stock concentration: 10 mM
or 50 mM.

o Water/PBS: Insoluble. Requires organic co-solvent (e.g., DMSO) for biological assays.

» Stability: Stable as a solid at -20°C for >2 years. Solutions in DMSO should be aliquoted to
avoid freeze-thaw cycles.
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Mechanism of Action & Selectivity
Binding Mode (PDB: 4GV4)

X-ray crystallography reveals that ME0328 binds to the catalytic domain of PARP3. The
quinazolinone core forms hydrogen bonds with the backbone of Gly-related residues in the
nicotinamide binding pocket. The selectivity over PARPL1 is driven by the flexibility of the
PARP3 active site loop and specific hydrophobic interactions accommodated by the (S)-
phenylethyl tail, which clashes with the more rigid architecture of the PARP1/2 active sites.

Selectivity Profile

While many "PARP inhibitors" are pan-selective, ME0328 demonstrates a functional window of

selectivity:

PARP3 IC50: 0.89 uM[1][4][6][8][9][10][11]

PARP1 IC50: ~6.3 uM (~7-fold selectivity)

PARP2 IC50: ~10.8 uM[6]

Cellular Use: At concentrations of 1-2 uM, ME0328 effectively inhibits PARP3 with minimal
off-target inhibition of PARP1-dependent Base Excision Repair (BER).

Biological Signaling Context[14]

PARP3 is distinct from PARPL1 in that it is not primarily a sensor of single-strand breaks (SSBs).
[12] Instead, it accelerates Non-Homologous End Joining (NHEJ) by recruiting Ku80 and
Ligase IV to Double-Strand Breaks (DSBs). ME0328 treatment delays DSB resolution,
sensitizing cells to agents that induce complex DNA damage or mitotic stress (e.g.,
Vinorelbine).
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Figure 2: PARP3-mediated NHEJ pathway and ME0328 intervention point.

Click to download full resolution via product page

Experimental Protocols
In Vitro PARP3 Enzymatic Assay (Chemiluminescent)
Objective: Quantify the inhibitory potency (IC50) of ME0328 against recombinant PARP3.

Reagents:
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Recombinant Human PARP3 (His-tagged).

Substrate: Histone H1 or H2B (coated on plates).

Cofactor: Biotinylated NAD+.

Detection: Streptavidin-HRP + ECL Substrate.
Protocol:

e Plate Coating: Coat 96-well Ni2*-chelating plates or high-binding ELISA plates with histone
substrate (1 p g/well ) in PBS overnight at 4°C.

e Enzyme Prep: Dilute PARP3 enzyme in Assay Buffer (50 mM Tris-HCI pH 8.0, 10 mM MgClz,
1 mM DTT, 0.01% Triton X-100).

e Inhibitor Addition: Add ME0328 (serially diluted in DMSO) to the wells. Keep final DMSO
concentration <1%. Incubate for 15 min at RT.

e Reaction Start: Add Biotin-NAD+ mix (Final conc: 10-50 puM, near Km).

* Incubation: Incubate for 60 min at RT.

e Stop & Wash: Aspirate and wash 3x with PBS-T (0.05% Tween-20).

e Detection: Add Streptavidin-HRP (1:2000 in PBS-T + 1% BSA). Incubate 30 min. Wash 3x.
e Read: Add ECL chemiluminescent substrate and read on a luminometer.

e Analysis: Plot RLU vs. log[ME0328] to determine IC50 using a 4-parameter logistic fit.

Cellular Target Engagement (Immunofluorescence)

Objective: Validate ME0328 activity in cells by monitoring the persistence of DNA damage
markers (

H2AX) due to delayed repair.[13]

Protocol:
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e Seeding: Seed A549 or MDA-MB-231 cells on glass coverslips.

e Pre-treatment: Treat with 2 uM ME0328 for 2 hours. (Note: 2 uM ensures PARP3 inhibition
while minimizing PARP1 blockade).

o Damage Induction: Irradiate cells (2—4 Gy) or treat with Vinorelbine (5 nM).
o Recovery: Allow cells to recover for 1-24 hours in the presence of ME0328.
» Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
e Staining:
o Primary Ab: Anti-

H2AX (Ser139).

o Secondary Ab: AlexaFluor-488 conjugated.
e Imaging: Confocal microscopy.

e Quantification: Count foci per nucleus. ME0328 treatment should result in sustained foci at
24h compared to vehicle control (indicating delayed repair).

Synthesis Overview (Retrosynthetic Logic)
While commercial sourcing is standard, the synthesis follows a convergent route:

o Core Formation: Reaction of anthranilic acid derivatives with succinic anhydride or succinic
acid derivatives to form the quinazolinone-propionic acid intermediate.

o Activation: The carboxylic acid tail is activated (e.g., using EDC/HOBt or HATU).

o Amide Coupling: The activated acid is coupled with commercially available (S)-(-)-1-
phenylethylamine.

 Purification: Recrystallization or HPLC to ensure >98% purity (critical for selectivity assays).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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